1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZLFXWHWHLHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Properties
The target compound is compared to analogs with modifications in substituent positions , linker types , and electronic/steric profiles . Below is a comparative analysis:
Comparative Analysis
Substituent Position and Reactivity
- Meta vs. Para Substitution: The target compound’s meta-phenoxy substitution (vs. Para-substituted analogs (e.g., ) exhibit slower reaction kinetics due to steric crowding.
- Benzyl vs. Phenoxymethyl Linkers: The phenoxymethyl linker in the target compound improves solubility in polar solvents compared to direct phenyl-bonded analogs (e.g., ). Benzyl-linked derivatives (e.g., ) introduce electron-withdrawing effects (e.g., fluorine) that may alter boron’s electrophilicity.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Fluorinated analogs (e.g., ) exhibit increased stability under acidic conditions but may reduce coupling efficiency due to decreased boron electrophilicity.
- Steric Flexibility: The target compound’s phenoxymethyl linker provides conformational flexibility, facilitating interactions in catalytic cycles compared to rigid para-phenyl analogs .
Biological Activity
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a pyrazole ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the boron-containing moiety effectively. The detailed synthetic pathway can be referenced in various chemical literature sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.
- Antioxidant Properties : The presence of the dioxaborolane group suggests potential antioxidant activity, which can protect cells from oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Model/System | Key Findings |
|---|---|---|
| Anticancer Activity | Breast cancer cell lines | Induces apoptosis via caspase activation |
| Neuroprotective Effects | Neuronal cell cultures | Protects against neurotoxic-induced apoptosis |
| Anti-inflammatory Effects | Activated macrophages | Decreases pro-inflammatory cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
